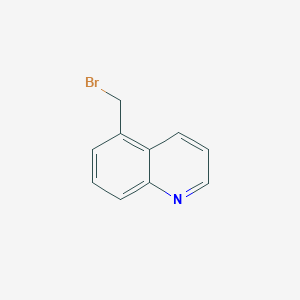

5-(溴甲基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

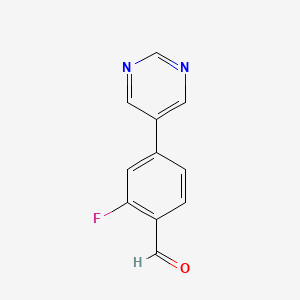

“5-(Bromomethyl)quinoline” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The molecular formula for “5-(Bromomethyl)quinoline” is C10H8BrN .

Molecular Structure Analysis

The molecular structure of “5-(Bromomethyl)quinoline” consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . The molecular weight is 222.08 or 302.993 Da for the hydrobromide form .

Physical And Chemical Properties Analysis

Quinoline is a colorless liquid chemical . The physical and chemical properties of “5-(Bromomethyl)quinoline” specifically are not detailed in the search results.

科学研究应用

合成新型杂环化合物

5-(溴甲基)喹啉作为合成各种杂环化合物的关键中间体。例如,它已被用于合成乙基2-溴甲基-5-氧代-1,2,6,7,8,9-六氢-5H-噁唑[3,2-a]喹啉-4-羧酸酯,突显了它在通过溴化反应扩展喹啉衍生物结构多样性中的作用(Ukrainets et al., 2007)。同样,应用2,4-双(卤甲基)喹啉合成结构新颖的喹啉衍生物展示了卤甲基喹啉构建复杂分子的多功能性,这些分子具有潜在的生物活性(Yang Li et al., 2019)。

潜在的抗癌活性

5-(溴甲基)喹啉衍生物已被研究其抗癌性能。从溴甲基喹啉化合物衍生的11-氨基烷基氨基取代的5H-和6H-吲哚[2,3-b]喹啉的合成和评价显示出对各种癌细胞系具有显著的抗增殖效果,表明这些衍生物在癌症治疗中的治疗潜力(Li Wang et al., 2012)。

抗菌和抗微生物应用

5-(溴甲基)喹啉衍生物的抗微生物潜力也备受关注。例如,2,3-双(溴甲基)喹喔啉衍生物的合成和评价已经证明对革兰氏阳性和阴性细菌以及真菌具有抗菌活性,突显了它们作为新型抗微生物剂的潜力(Hisato Ishikawa et al., 2012)。

化学合成和方法学进展

在涉及5-(溴甲基)喹啉的化学合成方面的方法学进展在新型合成途径和应用的发展中显而易见。该化合物已被用于通过Reformatsky反应等反应合成复杂分子,展示了它在构建具有潜在生物和治疗活性的化合物中的实用性(J. Michael et al., 2001)。

作用机制

Target of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . Therefore, it’s plausible that 5-(Bromomethyl)quinoline may interact with a variety of biological targets.

Mode of Action

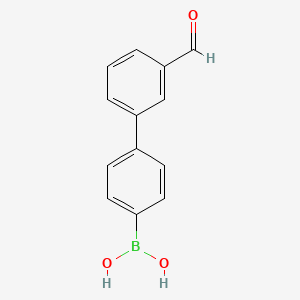

For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . It’s possible that 5-(Bromomethyl)quinoline may interact with its targets in a similar manner.

Pharmacokinetics

A tool like an ADME calculator can be used to predict these properties for 5-(Bromomethyl)quinoline .

Result of Action

Quinoline derivatives are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . Therefore, it’s plausible that 5-(Bromomethyl)quinoline may have similar effects at the molecular and cellular level.

安全和危害

未来方向

Quinoline derivatives have a wide range of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used extensively in the treatment of various infections and diseases . The future directions for “5-(Bromomethyl)quinoline” specifically are not detailed in the search results.

属性

IUPAC Name |

5-(bromomethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOXXAVCCOSTGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630097 |

Source

|

| Record name | 5-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260796-73-3 |

Source

|

| Record name | 5-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)